2-(6,7-dimethyl-1H-indol-3-yl)acetic acid

Description

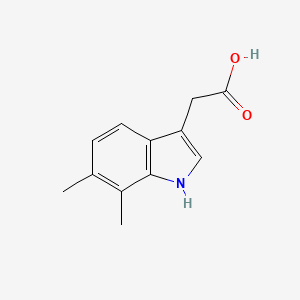

2-(6,7-Dimethyl-1H-indol-3-yl)acetic acid is a substituted indole derivative with a carboxylic acid functional group at position 3 of the indole ring and methyl substituents at positions 6 and 5. Indole derivatives are critical in medicinal chemistry due to their structural resemblance to natural auxins (e.g., indole-3-acetic acid, a plant growth hormone) and their roles in drug discovery.

Properties

IUPAC Name |

2-(6,7-dimethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-3-4-10-9(5-11(14)15)6-13-12(10)8(7)2/h3-4,6,13H,5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVLDGDFPZZVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CN2)CC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281749 | |

| Record name | 1H-Indole-3-aceticacid, 6,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88611-92-1 | |

| Record name | NSC22868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-aceticacid, 6,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For 2-(6,7-dimethyl-1H-indol-3-yl)acetic acid, a similar approach can be employed, starting with the appropriate substituted phenylhydrazine and an aldehyde or ketone precursor.

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as methanesulfonic acid can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C12H13NO2

- Molecular Weight : 203.24 g/mol

- Structural Characteristics : The compound features an indole ring system, which is known for its diverse biological activities.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of indole compounds, including 2-(6,7-dimethyl-1H-indol-3-yl)acetic acid, exhibit significant anticancer properties. Studies have shown that related compounds can inhibit the growth of various cancer cell lines, particularly those associated with solid tumors such as colon and lung cancers. For instance, certain indole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and modulation of gene expression .

2. Antidiabetic Properties

Recent studies suggest that indole derivatives possess antihyperglycemic effects. These compounds have been shown to inhibit the enzyme α-amylase, which plays a critical role in carbohydrate digestion. The inhibition of this enzyme can lead to reduced postprandial hyperglycemia, making these compounds potential candidates for managing diabetes .

3. Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. Compounds derived from indole structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases .

Biological Applications

1. Antimicrobial Activity

Indole derivatives have been investigated for their antimicrobial properties against a range of pathogens. The unique structural features of these compounds allow them to interact with microbial targets effectively, leading to inhibition of growth or cell death .

2. Neuroprotective Effects

Some studies suggest that indole compounds may exhibit neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative damage. This makes them potential candidates for treating neurodegenerative diseases .

Industrial Applications

1. Synthesis of Pharmaceuticals

Due to its structural complexity and functional groups, this compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. It can be used in the development of drugs targeting various diseases due to its versatile chemical reactivity .

2. Development of Dyes and Pigments

The compound's unique structure also lends itself to applications in the production of dyes and pigments used in various industrial processes. Its ability to form stable complexes with metals can be exploited in dye manufacturing.

Case Studies

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(6,7-dimethyl-1H-indol-3-yl)acetic acid and related compounds:

*Estimated based on 2-(6-methyl-1H-indol-3-yl)acetic acid (189.21) + additional CH₃ (14.03) .

Electronic and Steric Effects

- Methyl vs. Halogen Substituents: The 6,7-dimethyl groups in the target compound donate electron density to the indole ring via hyperconjugation, increasing electron density at position 3. Steric hindrance from 6,7-dimethyl groups may reduce accessibility to enzymatic active sites compared to smaller substituents (e.g., H or F).

Biological Activity

2-(6,7-Dimethyl-1H-indol-3-yl)acetic acid, also known as 2,7-dimethylindole-3-acetic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₃NO₂

- Molecular Weight : 203.24 g/mol

- CAS Number : 88611-92-1

The compound features a dimethyl substitution at the 6 and 7 positions of the indole ring and an acetic acid functional group at the 3 position. This structure is significant as it influences the compound's biological activity.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Anti-inflammatory Properties : Similar to other indole derivatives, this compound may modulate inflammatory pathways. Indole derivatives are known to interact with various receptors and enzymes involved in inflammation.

- Anticancer Potential : Preliminary studies suggest that compounds with indole structures can inhibit cancer cell proliferation. The unique structural modifications in this compound may enhance its anticancer activity compared to simpler indole derivatives .

- Plant Growth Regulation : As an auxin analog, it may influence plant growth and development processes, indicating potential applications in agriculture as a growth regulator or herbicide.

Indole derivatives, including this compound, are known to interact with multiple biological targets:

- Receptor Binding : The compound likely binds to receptors involved in cell signaling pathways, influencing cellular responses.

- Enzymatic Interactions : It may modulate the activity of enzymes linked to metabolic pathways relevant to inflammation and cancer progression .

Case Studies and Experimental Data

Several studies have explored the biological effects of indole derivatives:

Comparative Analysis with Related Compounds

The following table compares this compound with other indole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Indole-3-acetic acid | Simple indole structure with acetic acid at position 3 | Widely used as a plant hormone |

| 5-Methoxyindole | Methoxy group at position 5 | Exhibits different pharmacological profiles |

| 2-(1H-Indol-3-yl)acetic acid | Indole ring with acetic acid at position 3 | Known for anti-inflammatory properties |

The distinct positioning of the dimethyl groups in this compound contributes to its unique biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.